beta-Neoendorphin

Overview

Description

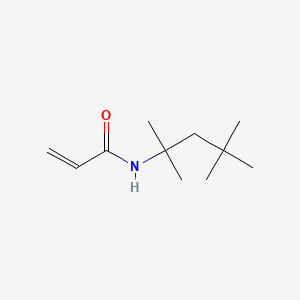

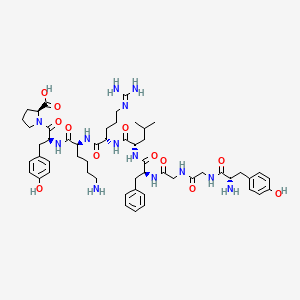

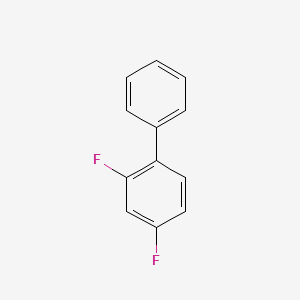

Beta-Neoendorphin is an endogenous opioid peptide with a nonapeptide structure and the amino acid sequence Tyr-Gly-Gly-Phe-Leu-Arg-Lys-Tyr-Pro (YGGFLRKYP) .

Synthesis Analysis

Beta-Endorphins are produced primarily by both the anterior lobe of the pituitary gland and in pro-opiomelanocortin (POMC) cells primarily located in the hypothalamus . Beta-Endorphin and other cleavage products are produced in the multistage processing of POMC primarily involving prohormone convertases (PC) 1 and 2. PC-1 cleaves POMC into adrenocorticotrophic hormone biosynthetic intermediate and β-lipotropic hormone. PC-2 cleaves β-lipotropic hormone into β-endorphin and γ-lipotropic hormone .Molecular Structure Analysis

The secondary chemical shift analysis revealed that the β-endorphin peptide adopts three β-strands in its fibril state .Chemical Reactions Analysis

The endorphin family includes β-endorphin, α-neoendorphin, enkephalins, and dynorphins. β-Endorphins exert an analgesic effect that is more potent than morphine, and act primarily on the mu family of opioid receptors .Scientific Research Applications

Food Intake and Binge-Eating Behavior

Beta-Neoendorphin has been studied for its role in food intake and binge-eating behavior. Research suggests that while beta-endorphin may not be directly involved in hunger-associated feeding, it could play a modest role in mediating palatability-driven feeding. This is particularly relevant in the context of food deprivation and subsequent binge-eating, which are significant public health concerns .

Wound Healing in Dermatology

In the field of dermatology, beta-Neoendorphin has shown promise in enhancing wound healing. Studies indicate that beta-Neoendorphin can accelerate wound repair by promoting cell migration in keratinocytes through the activation of mitogen-activated protein kinase (MAPK)/Erk1/2 signaling pathways. This suggests a potential therapeutic strategy to promote wound healing using beta-Neoendorphin .

Mechanism of Action

Target of Action

Beta-Neoendorphin, an endogenous opioid peptide, primarily targets opioid receptors . These receptors are found in the dorsal root ganglion (DRG) neurons . The alpha-neoendorphins bind to delta (OPRD1), kappa (OPRK1), and mu (OPRM1) opioid receptors, while Beta-Neoendorphin binds to the kappa (OPRK1) opioid receptor .

Mode of Action

The binding of Beta-Neoendorphin to the kappa opioid receptor in the dorsal root ganglion (DRG) neurons results in the reduction of time of calcium-dependent action potential . This interaction between Beta-Neoendorphin and its target receptors leads to changes in the neuronal activity.

Biochemical Pathways

Beta-Neoendorphin has the capability to stimulate wound healing by accelerating keratinocyte migration . This is achieved by Beta-Neoendorphin’s activation of mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinases 1 and 2 (ERK 1 and ERK 2); along with the upregulation of matrix metalloproteinase 2 and 9 .

Result of Action

The result of Beta-Neoendorphin’s action is the stimulation of wound healing by accelerating keratinocyte migration . This results in migration without consequences on proliferation in human keratinocytes .

Action Environment

The action of Beta-Neoendorphin can be influenced by various environmental factors. For instance, stressful stimuli can activate immune cells to secrete Beta-Neoendorphin, which then interacts with peripheral opioid receptors to inhibit pain . Therefore, the action, efficacy, and stability of Beta-Neoendorphin can be influenced by the presence of stress and inflammation in the body.

Future Directions

Beta-Endorphins are peptides that exert effects throughout the body. They are considered to be both neurotransmitters and neuromodulators, as they have the ability to elicit more stable and long-lasting effects on more distant targets than typical neurotransmitters . These effects have implicated the peptide in psychiatric and neurodegenerative disorders, making it a research target of interest . Beta-Neoendorphin plays an important role in the regulation of wound repair and suggests a therapeutic strategy to promote wound healing using beta-Neoendorphin .

properties

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H77N13O12/c1-32(2)26-41(65-51(76)42(28-33-10-4-3-5-11-33)62-46(71)31-60-45(70)30-61-47(72)38(56)27-34-15-19-36(68)20-16-34)50(75)64-40(13-8-24-59-54(57)58)48(73)63-39(12-6-7-23-55)49(74)66-43(29-35-17-21-37(69)22-18-35)52(77)67-25-9-14-44(67)53(78)79/h3-5,10-11,15-22,32,38-44,68-69H,6-9,12-14,23-31,55-56H2,1-2H3,(H,60,70)(H,61,72)(H,62,71)(H,63,73)(H,64,75)(H,65,76)(H,66,74)(H,78,79)(H4,57,58,59)/t38-,39-,40-,41-,42-,43-,44-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXIYIQLESPXIV-VLOLPVCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

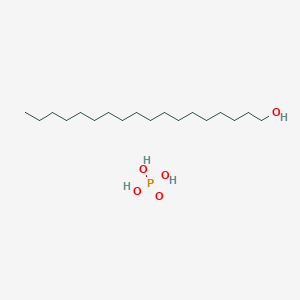

C54H77N13O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401029639 | |

| Record name | beta-Neoendorphin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401029639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1100.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-Neoendorphin | |

CAS RN |

77739-21-0 | |

| Record name | beta-Neo-endorphin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077739210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Neoendorphin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401029639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,13-Di-tert-butyl-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/no-structure.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-2'-methyl-](/img/structure/B1582798.png)

![Trimethoxy-[3-(2-methoxyethoxy)propyl]silane](/img/structure/B1582800.png)